5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
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Overview
Description
5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a complex organic compound characterized by the presence of fluorine, methyl, and oxazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with 2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-1,4-oxazin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and catalysts such as platinum on carbon or Raney nickel can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Trifluoromethyl-5,6-dihydro-1,4-oxazin-2-amine
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is unique due to its specific combination of fluorine, methyl, and oxazinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various specialized applications .
Properties
Molecular Formula |
C13H14F4N2O |
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Molecular Weight |
290.26 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-amine |
InChI |
InChI=1S/C13H14F4N2O/c1-11(8-5-3-4-6-9(8)14)7-20-12(2,10(18)19-11)13(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19) |
InChI Key |
NSVJXHFQOXUSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=CC=CC=C2F |
Origin of Product |
United States |
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